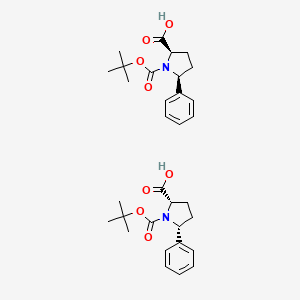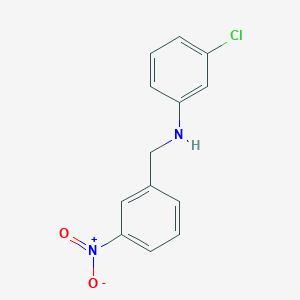
3-chloro-N-(3-nitrobenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-nitrobenzyl)aniline: is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-nitrobenzyl group and the benzene ring is substituted with a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-nitrobenzyl)aniline typically involves a multi-step process:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzyl chloride.
Amination: The 3-nitrobenzyl chloride is then reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-nitrobenzylaniline.
Chlorination: Finally, the 3-nitrobenzylaniline is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield this compound
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-chloro-N-(3-nitrobenzyl)aniline can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form 3-chloro-N-(3-aminobenzyl)aniline.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 3-chloro-N-(3-aminobenzyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to other bioactive compounds.
Industry:
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-nitrobenzyl)aniline would depend on its specific application
Nitro Group: Can participate in redox reactions.
Chlorine Atom: Can undergo substitution reactions.
Aniline Nitrogen: Can form hydrogen bonds and participate in nucleophilic reactions.
These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparison with Similar Compounds
- 3-chloro-N-(3-nitrobenzylidene)aniline
- 2-chloro-N-(3-nitrobenzylidene)aniline
- 4-chloro-N-(3-nitrobenzylidene)aniline
Comparison:
- Structural Differences: The position of the chlorine and nitro groups can affect the reactivity and properties of the compounds.
- Reactivity: Compounds with different positions of the chlorine and nitro groups may have different reactivity in substitution and reduction reactions.
- Applications: The specific applications may vary depending on the structural differences and resulting properties .
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
3-chloro-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(7-10)16(17)18/h1-8,15H,9H2 |
InChI Key |
SGLUBPKKPRQWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


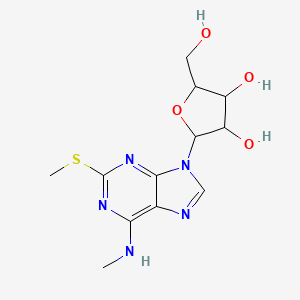
![Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12308401.png)

![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)
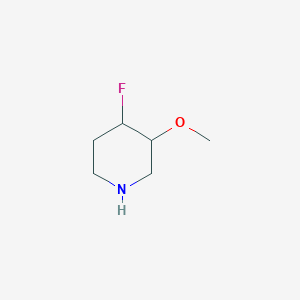
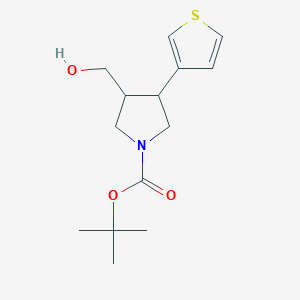

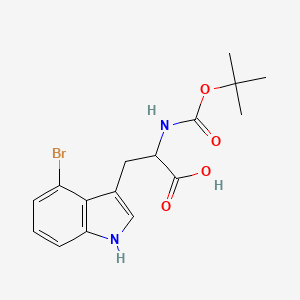
![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
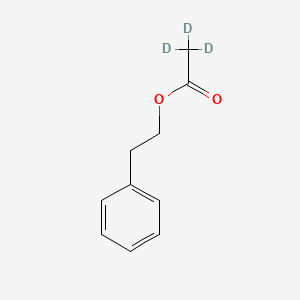
![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
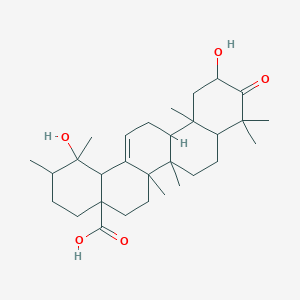
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
